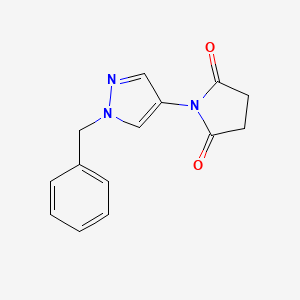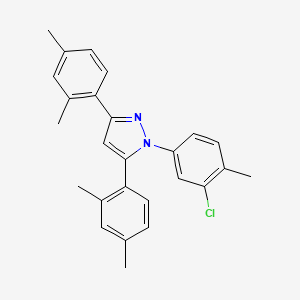![molecular formula C24H21FN4O B10921915 1-benzyl-6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921915.png)
1-benzyl-6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl and cyclopropyl groups: These groups can be introduced via alkylation reactions.
Attachment of the 2-fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Final carboxamide formation: This can be done through an amidation reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound can be used to investigate biological pathways and molecular targets.
Chemical Biology: It serves as a tool compound for studying enzyme interactions and protein-ligand binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives. Similar compounds include:
1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the 2-fluorophenyl group.
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Contains a chlorophenyl group instead of a fluorophenyl group.
The uniqueness of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can influence its pharmacological properties and biological activity.
Properties
Molecular Formula |
C24H21FN4O |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-N-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H21FN4O/c1-15-22-18(24(30)27-20-10-6-5-9-19(20)25)13-21(17-11-12-17)26-23(22)29(28-15)14-16-7-3-2-4-8-16/h2-10,13,17H,11-12,14H2,1H3,(H,27,30) |
InChI Key |
SEIHHYDFKWCIIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4F)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluorobenzyl)propanamide](/img/structure/B10921832.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921835.png)
![[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone](/img/structure/B10921837.png)
![11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10921842.png)

![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10921850.png)
![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10921855.png)


![(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10921878.png)
![5-Methyl-2-(methylsulfanyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10921885.png)
![4-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10921888.png)

![N-(3-chloro-4-methylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921892.png)
